4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole
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Overview
Description
4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an ethylpiperazine moiety. It is typically found as a crystalline solid and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole typically involves the reaction of 4-ethylpiperazine with a suitable thiazole precursor. One common method involves the reaction of 4-ethylpiperazine with 2-bromo-1-phenyl-1,3-thiazole under anhydrous conditions. The reaction is usually carried out in a solvent such as chloroform or methanol, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylpiperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazin-1-ylmethylbenzylamine
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
- 1-Ethylpiperazine
Uniqueness
4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole stands out due to its unique combination of a thiazole ring and an ethylpiperazine moiety. This structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-2-18-8-10-19(11-9-18)12-15-13-20-16(17-15)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZAOWXNMVXOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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